Ethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based organic compound featuring a bromine atom at position 5 of the pyrazole ring, a 2,4-dimethylphenyl substituent at position 1, and an ethyl ester group at position 4. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and halogen interactions .
Properties
Molecular Formula |
C14H15BrN2O2 |
|---|---|
Molecular Weight |
323.18 g/mol |
IUPAC Name |
ethyl 5-bromo-1-(2,4-dimethylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H15BrN2O2/c1-4-19-14(18)11-8-16-17(13(11)15)12-6-5-9(2)7-10(12)3/h5-8H,4H2,1-3H3 |
InChI Key |
VIGOIIYQGRKLIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated at the 5th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 4th position with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and pyrazole rings.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the phenyl or pyrazole rings.
Hydrolysis Products: 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Acts as a ligand to form coordination complexes with metals.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Biological Studies: Used in studies to understand the interaction of pyrazole derivatives with biological targets.
Industry:
Agrochemicals: Potential use as a precursor for the synthesis of herbicides and pesticides.
Material Science: Explored for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine and ester groups play a crucial role in its binding affinity and specificity towards molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its interaction with biological macromolecules.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural differences and molecular properties of ethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate and its analogs:
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The original compound’s 2,4-dimethylphenyl group donates electrons via methyl substituents, stabilizing the pyrazole ring.
- Steric Effects : The 2,4-dimethylphenyl group in the original compound creates significant steric hindrance, which may reduce solubility in polar solvents but improve crystallinity. The 4-methylphenyl analog () has reduced hindrance, possibly enhancing solubility .
Physicochemical Properties
- Boiling Points and Solubility: Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate () has a boiling point of 433.5°C, suggesting high thermal stability due to intermolecular hydrogen bonding from the amino group. The original compound’s methyl groups may lower melting points compared to nitro-substituted derivatives .
- Hydrogen Bonding: Amino-substituted analogs (e.g., ) exhibit enhanced hydrogen-bonding capacity, impacting crystal packing and solubility, as observed in Hirshfeld surface analyses of related pyrazoles .
Biological Activity
Ethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves several steps that include the formation of the pyrazole ring and subsequent functionalization. The general method includes:
- Formation of the Pyrazole Ring : Utilizing starting materials such as 2,4-dimethylphenyl hydrazine and ethyl acetoacetate.
- Bromination : Introducing the bromine atom at the 5-position of the pyrazole ring.
- Carboxylation : Converting the appropriate precursor into the carboxylate form.
This multi-step synthesis can be optimized for yield and purity using various organic synthesis techniques.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study evaluating a series of pyrazole derivatives found that certain compounds effectively inhibit BRAF(V600E) and EGFR pathways, which are critical in cancer progression . The presence of the bromine atom and the dimethylphenyl group is believed to enhance these inhibitory effects.
Anti-inflammatory Properties
Pyrazole derivatives have also been noted for their anti-inflammatory activities. The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. A review highlighted that certain pyrazole compounds can significantly reduce edema in animal models compared to standard treatments like celecoxib .
Antibacterial and Antifungal Activities
In vitro studies have demonstrated that this compound exhibits antibacterial and antifungal properties against various pathogens. For instance, derivatives were tested against several phytopathogenic fungi, with some showing moderate to excellent inhibition .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Enhances potency against tumor cells |
| Dimethylphenyl Group | Improves selectivity for target enzymes |
| Carboxylate Functionality | Increases solubility and bioavailability |
This table summarizes how specific structural elements contribute to the compound's overall biological efficacy.
Study on Antitumor Efficacy
A recent study focused on a series of pyrazole derivatives, including this compound. The compound was tested against various cancer cell lines, revealing a significant reduction in cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest in the G2/M phase .
Evaluation of Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-α) following treatment with this compound, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
